2-Acetamido-5-ethylbenzenesulfonyl chloride
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Overview
Description
2-Acetamido-5-ethylbenzenesulfonyl chloride is a chemical compound with the CAS Number: 952959-47-6 . It has a molecular weight of 261.73 and its IUPAC name is 2-(acetylamino)-5-ethylbenzenesulfonyl chloride .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C10H12ClNO3S . The InChI code for this compound is 1S/C10H12ClNO3S/c1-3-8-4-5-9 (12-7 (2)13)10 (6-8)16 (11,14)15/h4-6H,3H2,1-2H3, (H,12,13) .Scientific Research Applications
Synthesis Methodologies and Enzyme Inhibition Studies
One significant application involves the synthesis of new compounds through various methodologies, including conventional and microwave-assisted synthesis. For instance, N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio)acetamide compounds were synthesized from starting materials including 4-methoxybenzenesulfonyl chloride. These compounds were evaluated for their inhibition potential against enzymes such as bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), with certain compounds showing good activity (Virk et al., 2018).
Development of New Materials
The chemical also serves as a precursor in the synthesis of dye intermediates containing sulfonamide as a linking group. Such intermediates were prepared from o-methylaniline by protecting the amino group and reacting with chlorosulfonic acid, leading to the production of compounds with high yields and specific characteristics suitable for dye applications (Bo, 2007).
Exploration of Novel Drug Candidates
In the field of medicinal chemistry, 2-Acetamido-5-ethylbenzenesulfonyl chloride has been utilized in the synthesis of compounds with potential therapeutic applications. For example, the synthesis and evaluation of 5-substituted benzo[b]thiophene derivatives as anti-inflammatory agents involved the conversion of 5-aminobenzo[b]thiophene-2-carboxylic acid to 5-(2-chloroacetamido)benzo[b]thiophene-2-carboxylic acid, showcasing the compound's role in creating molecules with potent anti-inflammatory activity (Radwan et al., 2009).
Safety and Hazards
properties
IUPAC Name |
2-acetamido-5-ethylbenzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S/c1-3-8-4-5-9(12-7(2)13)10(6-8)16(11,14)15/h4-6H,3H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXZLAXOUBDPOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)NC(=O)C)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601241998 |
Source
|
Record name | 2-(Acetylamino)-5-ethylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601241998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
952959-47-6 |
Source
|
Record name | 2-(Acetylamino)-5-ethylbenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952959-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Acetylamino)-5-ethylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601241998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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